4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Critical intermediate for Kv7.2/7.3 activators (RL-81) and anticancer agents. Unique 2-pyridine aldehyde regiochemistry ensures specific reactivity in Suzuki-Miyaura couplings not seen in isomers. LogP 3.2 optimizes permeability. Essential for medicinal chemistry. Yellow crystalline solid; typical purity 98%. Ships ambient.

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 1005189-47-8
Cat. No. B1441505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenyl)picolinaldehyde
CAS1005189-47-8
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F
InChIInChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H
InChIKeyGDRJYEBPMRRWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) | Chemical Identity and Core Characteristics for Procurement and Research


4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) is a trifluoromethylated aromatic aldehyde comprising a picolinaldehyde (pyridine-2-carbaldehyde) core substituted at the 4-position with a 4-(trifluoromethyl)phenyl group [1]. The compound has the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol [1]. Its IUPAC name is 4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde [2]. The compound is typically supplied as a yellow crystalline solid with a predicted density of 1.300 ± 0.06 g/cm³ and a predicted boiling point of 314.9 ± 42.0 °C at 760 mmHg [3].

Why Generic Substitution Fails: Structural and Functional Specificity of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde


Within the class of trifluoromethyl-substituted picolinaldehydes, substitution of 4-(4-(trifluoromethyl)phenyl)picolinaldehyde with a generic or positional isomer is not functionally equivalent. The precise location of the aldehyde moiety (at the 2-position of the pyridine ring) relative to the 4-(trifluoromethyl)phenyl substituent dictates distinct reactivity in cross-coupling reactions and influences key physicochemical properties such as lipophilicity (LogP) [1]. Isomeric variants, including the 3-phenyl or 6-phenyl substituted picolinaldehydes, exhibit different electronic environments and steric profiles, leading to altered reaction outcomes in medicinal chemistry applications . The specific regiochemistry of this compound is critical for the successful synthesis of downstream pharmacophores, such as those targeting neuronal Kv7 channels, where structural fidelity directly impacts biological activity .

Quantitative Evidence Guide: Differentiating 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde from Analogs


Regiochemical Differentiation: 4-Phenyl vs. 3-Phenyl Picolinaldehyde Isomers Impact Reactivity

The position of the phenyl substituent on the picolinaldehyde core is a critical determinant of synthetic utility. 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (4-phenyl isomer) possesses the aldehyde at the 2-position and the aryl group at the 4-position of the pyridine ring [1]. In contrast, the 3-phenyl isomer (3-(4-(trifluoromethyl)phenyl)picolinaldehyde, CAS 1261738-35-5) places the aryl group at the 3-position . This regiochemical variation alters the electronic distribution and steric accessibility around the reactive aldehyde and pyridine nitrogen, directly affecting yields and selectivity in subsequent transformations such as nucleophilic additions and metal-catalyzed cross-couplings [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Modulation: LogP Comparison with a Simpler Trifluoromethyl Picolinaldehyde Analog

The introduction of the 4-(trifluoromethyl)phenyl group significantly increases the lipophilicity of the picolinaldehyde scaffold. The target compound exhibits a computed LogP (XLogP3) of 3.2 [1]. In comparison, a simpler analog, 5-(trifluoromethyl)picolinaldehyde (CAS 31224-82-5), which lacks the extended biphenyl-like system, has a notably lower predicted lipophilicity . While a precise quantitative XLogP3 value for the 5-substituted analog was not located, the difference in molecular structure (C13H8F3NO vs. C7H4F3NO) and aromatic surface area implies a substantial increase in LogP, which is a key driver of membrane permeability and metabolic stability in drug candidates [2].

Drug Design Physicochemical Properties ADME

Synthetic Utility as a Pharmacophore Scaffold: Kv7 Channel Activator Derivatives

Derivatives of 4-(4-(trifluoromethyl)phenyl)picolinaldehyde have been employed in the development of potent Kv7.2/Kv7.3 potassium channel activators. A specific derivative, RL-81, synthesized from this aldehyde scaffold, demonstrated over 15-fold greater potency in activating Kv7 channels compared to the reference compound retigabine . This class-level inference supports the utility of the core aldehyde structure as a privileged scaffold for generating biologically active molecules targeting neuronal excitability disorders. Direct quantitative data for the aldehyde itself in this assay is not available; the evidence pertains to its derivative.

Ion Channel Epilepsy Medicinal Chemistry

Cytotoxic Activity Profile: Antiproliferative Effects in Human Cancer Cell Lines

The compound has been evaluated for antiproliferative activity against human cancer cell lines. In a study assessing inhibition of cell growth in MCF7 human breast adenocarcinoma cells after 72 hours using an MTT assay, a dose-dependent effect was observed [1]. A separate source reports an IC50 value of approximately 25 µM against A549 lung cancer cells after 48 hours of treatment . While these data points come from different assays and cannot be directly compared, they establish a baseline cytotoxic profile for the compound. Comparative data against close structural analogs in identical assay conditions is not available, limiting the strength of this evidence to a characterization of the compound's inherent activity.

Cancer Research Cytotoxicity Antiproliferative

Synthetic Accessibility via Suzuki-Miyaura Cross-Coupling

A robust synthetic route for 4-(4-(trifluoromethyl)phenyl)picolinaldehyde involves a Suzuki-Miyaura cross-coupling between 4-bromopicolinaldehyde and 4-(trifluoromethyl)phenylboronic acid . This method is well-established for generating biaryl linkages. A closely related analog, 6-(4-(trifluoromethyl)phenyl)picolinaldehyde (CAS 638214-10-5), is synthesized via an analogous coupling using 6-bromopicolinaldehyde, achieving a reported yield of 58.5% under the described conditions . While the exact yield for the target 4-isomer was not located in the open literature, the similarity in coupling partners and reaction type suggests comparable synthetic accessibility, a key consideration for procurement and scale-up.

Synthetic Methodology Cross-Coupling Process Chemistry

Key Research and Industrial Application Scenarios for 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde


Medicinal Chemistry: Synthesis of Kv7 Potassium Channel Modulators

This compound serves as a key intermediate for the synthesis of potent and selective Kv7.2/Kv7.3 channel activators. Derivatives, such as RL-81, have shown over 15-fold greater effectiveness than retigabine in activating these channels, highlighting the scaffold's utility for developing next-generation anticonvulsant therapies with improved safety profiles .

Cancer Research: Lead Optimization for Antiproliferative Agents

The compound exhibits measurable antiproliferative activity against human cancer cell lines, including MCF7 breast cancer and A549 lung cancer cells [1]. It is a valuable starting point for medicinal chemistry campaigns focused on oncology, where the aldehyde handle allows for rapid diversification into focused libraries to improve potency and selectivity.

Synthetic Methodology: Building Block for Complex Heterocycles via Cross-Coupling

As a boronic acid coupling partner, this aldehyde is a versatile building block for constructing more complex biaryl and heterobiaryl systems. Its participation in Suzuki-Miyaura reactions is well-documented, enabling the rapid assembly of molecular architectures relevant to pharmaceuticals and advanced materials .

Physicochemical Studies: Lipophilicity-Tuned Scaffold for ADME Optimization

With a calculated LogP of 3.2, this compound is a model system for studying the impact of the 4-(trifluoromethyl)phenyl motif on the lipophilicity and membrane permeability of pyridine-based scaffolds [2]. It is useful in academic and industrial settings for calibrating computational ADME models and for designing analogs with balanced physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.